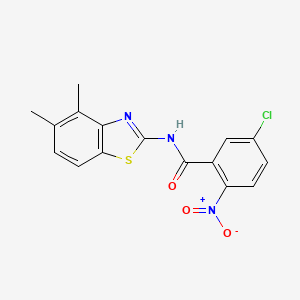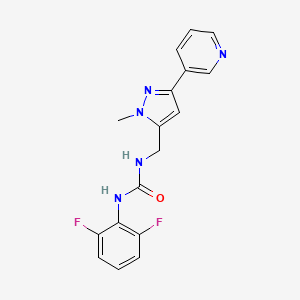
1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a difluorophenyl group, a pyrazolyl group, and a urea moiety.
Métodos De Preparación
The synthesis of 1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the pyrazolyl intermediate: This step involves the reaction of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole with appropriate reagents to form the desired intermediate.
Introduction of the difluorophenyl group: The intermediate is then reacted with a difluorophenyl-containing reagent under specific conditions to introduce the difluorophenyl group.
Formation of the urea moiety: Finally, the compound is treated with a urea-forming reagent to complete the synthesis.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or protein-ligand interactions.
Medicine: The compound could have potential therapeutic applications, such as acting as a drug candidate for specific diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea can be compared with other similar compounds, such as:
1-(2,6-difluorophenyl)-3-(pyridin-3-yl)urea: This compound lacks the pyrazolyl group, which may affect its biological activity and chemical properties.
1-(2,6-difluorophenyl)-3-((1-methyl-1H-pyrazol-5-yl)methyl)urea: This compound lacks the pyridinyl group, which may influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c1-24-12(8-15(23-24)11-4-3-7-20-9-11)10-21-17(25)22-16-13(18)5-2-6-14(16)19/h2-9H,10H2,1H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSWJNGGPGFSJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

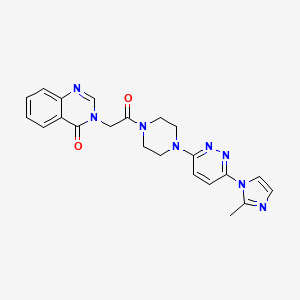
![1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2381314.png)

![1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole](/img/structure/B2381320.png)
![(4Ar,8aR)-1-cyclopropyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B2381323.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2381325.png)
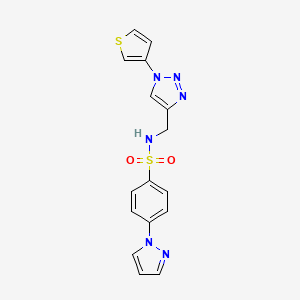
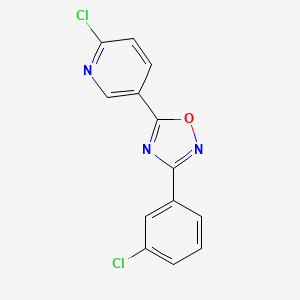
![N-[(3-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2381329.png)

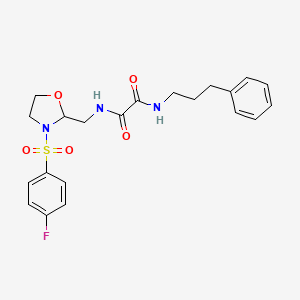
![Ethyl 5-[(Z)-2-cyano-3-oxo-3-(propylamino)prop-1-enyl]-1,2-oxazole-3-carboxylate](/img/structure/B2381332.png)
